(2S)-3,3,4,4,4-pentafluorobutan-2-ol
Description
(2S)-3,3,4,4,4-Pentafluorobutan-2-ol (CAS 374-40-3) is a fluorinated secondary alcohol with the molecular formula C₄H₅F₅O. Its structure features a hydroxyl group at the second carbon and five fluorine atoms substituted on carbons 3, 4, and 4 (Figure 1). This compound is registered under EC number 206-776-9 and is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) .
Key properties include high electronegativity due to fluorine substitution, which enhances hydrophobicity and thermal stability.
Properties
Molecular Formula |
C4H5F5O |
|---|---|
Molecular Weight |
164.07 g/mol |
IUPAC Name |
(2S)-3,3,4,4,4-pentafluorobutan-2-ol |
InChI |
InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3/t2-/m0/s1 |
InChI Key |
BUGIAHXXBFVPGW-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(C(F)(F)F)(F)F)O |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3,4,4,4-pentafluorobutan-2-ol typically involves the fluorination of butanol derivatives. One common method is the direct fluorination of 2-butanol using elemental fluorine or fluorinating agents under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The process often includes purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3,4,4,4-pentafluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(2S)-3,3,4,4,4-pentafluorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3,3,4,4,4-pentafluorobutan-2-ol involves interactions with molecular targets influenced by the electronegativity of the fluorine atoms. These interactions can affect various pathways, including enzyme activity and receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Compounds
Structural Isomers: Positional Variations
3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5)
- Structure : A primary alcohol with the hydroxyl group at the first carbon.
- Properties : Exhibits a Henry’s Law constant of 5.1×10⁻² atm·m³/mol, indicating moderate water solubility .
- Applications : Widely studied in organic synthesis for constructing fluorinated molecules. Its primary alcohol group enhances reactivity in esterification and oxidation reactions. Fluorination improves material stability, making it valuable in polymer and surfactant research .
(2S)-3,3,4,4,4-Pentafluorobutan-2-ol (CAS 374-40-3)
- Structure : Secondary alcohol with stereochemical specificity (S-configuration).
Functional Group Variants
Pentafluoroethyl Ethyl Ether (CAS 22052-81-9)
- Structure : Ether derivative with the formula C₄H₅F₅O.
- Properties: Lower polarity compared to alcohols, leading to reduced solubility in polar solvents. No Henry’s Law data are available.
- Applications : Used as an inert solvent in industrial processes, leveraging fluorine’s electron-withdrawing effects for stability in harsh conditions .
3,3,4,4,4-Pentafluorobutan-2-one (CAS 374-41-4)
Fluorination Degree and Branching
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (CAS 1515-14-6)
- Structure : Tertiary alcohol with six fluorine atoms and a branched carbon chain.
- Properties : Henry’s Law constant of 1.8×10⁻² atm·m³/mol, reflecting lower solubility than 3,3,4,4,4-pentafluorobutan-1-ol due to increased fluorine content and branching .
- Applications : Acts as a solvent in pharmaceuticals and electronics, where high thermal stability and low nucleophilicity are critical.
Comparative Data Table
Key Findings and Implications
- Reactivity Trends : Primary alcohols (e.g., 3,3,4,4,4-pentafluorobutan-1-ol) exhibit higher reactivity in esterification, while secondary alcohols like the target compound may favor stereoselective reactions.
- Solubility : Fluorination reduces water solubility, but positional isomerism modulates this effect. The 1-ol isomer’s Henry’s constant (5.1×10⁻²) exceeds that of the hexafluoro tertiary analog (1.8×10⁻²) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
